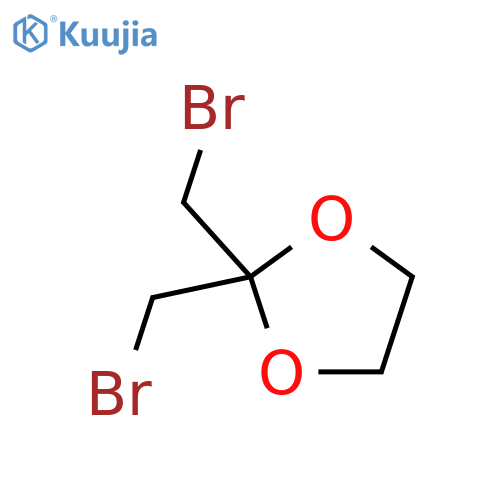Cas no 20599-01-3 (2,2-Bis(bromomethyl)-1,3-dioxolane)

2,2-Bis(bromomethyl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 2,2-BIS(BROMOMETHYL)-1,3-DIOXOLANE
- 2,2-Bis-brommethyl-[1,3]dioxolan
- 2,2-bis-bromomethyl-[1,3]dioxolane
- AC1L7W8A
- NSC249809
- SureCN239748
- 1,3-dioxolane, 2,2-bis(bromomethyl)-
- DTXSID50312105
- DS-003457
- MOPJSMIEGALASX-UHFFFAOYSA-N
- AKOS028108633
- AS-61897
- MFCD15526789
- 20599-01-3
- NSC-249809
- CS-0060822
- SCHEMBL239748
- 2,2-Bis(bromomethyl)-1,3-dioxolane
-
- MDL: MFCD15526789
- インチ: 1S/C5H8Br2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2
- InChIKey: MOPJSMIEGALASX-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C1(C([H])([H])Br)OC([H])([H])C([H])([H])O1
計算された属性
- せいみつぶんしりょう: 257.88904
- どういたいしつりょう: 257.88910 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 18.5
- ぶんしりょう: 259.92
じっけんとくせい
- PSA: 18.46
- LogP: 1.51930
2,2-Bis(bromomethyl)-1,3-dioxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB513798-1g |
2,2-Bis(bromomethyl)-1,3-dioxolane, 95%; . |
20599-01-3 | 95% | 1g |
€159.70 | 2025-02-19 | |
| abcr | AB513798-1 g |
2,2-Bis(bromomethyl)-1,3-dioxolane, 95%; . |
20599-01-3 | 95% | 1g |
€837.90 | 2023-06-14 | |
| Chemenu | CM362988-1g |
2,2-Bis(bromomethyl)-1,3-dioxolane |
20599-01-3 | 95%+ | 1g |
$101 | 2023-02-17 | |
| Alichem | A159002097-1g |
2,2-Bis(bromomethyl)-1,3-dioxolane |
20599-01-3 | 97% | 1g |
$534.60 | 2023-09-02 | |
| abcr | AB513798-250 mg |
2,2-Bis(bromomethyl)-1,3-dioxolane, 95%; . |
20599-01-3 | 95% | 250mg |
€367.30 | 2023-06-14 | |
| Aaron | AR00BK7B-250mg |
2,2-BIs(bromomethyl)-1,3-dioxolane |
20599-01-3 | 98% | 250mg |
$25.00 | 2025-01-24 | |
| Ambeed | A984500-1g |
2,2-BIs(bromomethyl)-1,3-dioxolane |
20599-01-3 | 98% | 1g |
$44.0 | 2024-04-22 | |
| Aaron | AR00BK7B-1g |
2,2-BIs(bromomethyl)-1,3-dioxolane |
20599-01-3 | 98% | 1g |
$38.00 | 2025-01-24 | |
| 1PlusChem | 1P00BJYZ-25g |
2,2-Bis(broMoMethyl)-1,3-dioxolane |
20599-01-3 | 95% | 25g |
$912.00 | 2025-02-25 | |
| 1PlusChem | 1P00BJYZ-10g |
2,2-Bis(broMoMethyl)-1,3-dioxolane |
20599-01-3 | 95% | 10g |
$427.00 | 2025-02-25 |
2,2-Bis(bromomethyl)-1,3-dioxolane 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2,2-Bis(bromomethyl)-1,3-dioxolaneに関する追加情報
2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3): A Comprehensive Overview
2,2-Bis(bromomethyl)-1,3-dioxolane, also known by its CAS registry number 20599-01-3, is a versatile organic compound that has garnered significant attention in various fields of chemistry. This compound is a derivative of 1,3-dioxolane, a five-membered cyclic ether, with two bromomethyl groups attached to the second carbon atom. The structure of 2,2-Bis(bromomethyl)-1,3-dioxolane makes it highly reactive and suitable for a wide range of applications in organic synthesis and materials science.
The molecular formula of 2,2-Bis(bromomethyl)-1,3-dioxolane is C5H8Br2O2, and its molecular weight is approximately 247.86 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but soluble in most organic solvents such as dichloromethane and diethyl ether. Its physical properties make it ideal for use in various synthetic reactions where controlled reactivity is required.
Recent studies have highlighted the importance of 2,2-Bis(bromomethyl)-1,3-dioxolane in the synthesis of advanced materials. For instance, researchers have explored its role as an intermediate in the preparation of cross-linked polymers and biodegradable materials. The bromomethyl groups in the molecule act as reactive sites for nucleophilic substitution reactions, enabling the incorporation of various functional groups into polymer backbones. This property has led to its use in developing environmentally friendly materials with tailored mechanical and thermal properties.
In the field of organic synthesis, 2,2-Bis(bromomethyl)-1,3-dioxolane serves as a valuable building block for constructing complex molecules. Its ability to undergo both nucleophilic and electrophilic substitutions makes it a versatile precursor for synthesizing heterocyclic compounds and bioactive molecules. Recent advancements in catalytic methods have further enhanced its utility by enabling more efficient and selective transformations.
The synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolanediyl bromide with appropriate alkylating agents under controlled conditions. The reaction conditions are optimized to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis and continuous flow reactors to improve reaction efficiency and reduce environmental impact.
The applications of 2,2-Bis(bromomethyl)-1,3-dioxolane extend beyond traditional organic synthesis. It has been utilized in the development of novel drug delivery systems due to its ability to form biocompatible polymers. Recent studies have demonstrated its potential in creating stimuli-responsive materials that can release drugs in response to external stimuli such as temperature or pH changes.
In conclusion, 2,2-Bis(bromomethyl)-1,3-dioxolane (CAS No. 20599-01-3) is a multifaceted compound with significant implications in modern chemistry. Its unique structure and reactivity make it an invaluable tool for synthesizing advanced materials and bioactive compounds. As research continues to uncover new applications and improve synthetic methods, this compound will undoubtedly play an increasingly important role in both academic and industrial settings.
20599-01-3 (2,2-Bis(bromomethyl)-1,3-dioxolane) 関連製品
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)
- 1067-98-7(Tris(3-chloropropyl) Phosphate)
- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)
- 27599-63-9(5(6)-Aminofluorescein)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)



